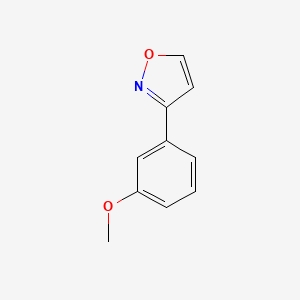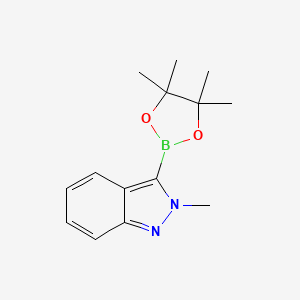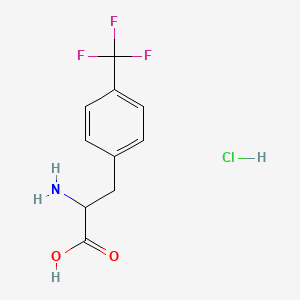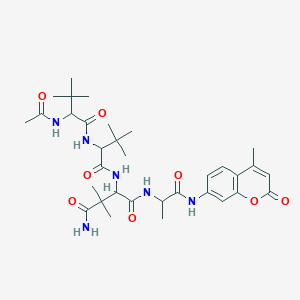
Ac-DL-Gly(tBu)-DL-Gly(tBu)-DL-Asn(3,3-diMe)-DL-Ala-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC, also known as N-acetyl-tert-butylglycyl-tert-butylglycyl-dimethylasparaginyl-alanyl-7-amino-4-methylcoumarin, is a synthetic peptide derivative. This compound is primarily used in biochemical research, particularly in the study of protease activity due to its fluorogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The tert-butyl groups are used to protect the glycine residues, while the dimethyl group protects the asparagine residue. The final step involves the coupling of the peptide with 7-amino-4-methylcoumarin (AMC), a fluorogenic compound.
Protection of Amino Acids: The amino acids are protected using tert-butyl and dimethyl groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection and Purification: After the coupling reactions, the protecting groups are removed, and the compound is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.
Substitution: The fluorogenic AMC moiety can participate in substitution reactions, altering its fluorescence properties.
Common Reagents and Conditions
Hydrolysis: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Substitution: Various nucleophiles can be used to modify the AMC moiety.
Major Products
The major products formed from these reactions include smaller peptide fragments from hydrolysis, oxidized derivatives, and substituted AMC compounds.
Scientific Research Applications
Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC has a wide range of applications in scientific research:
Protease Activity Assays: The compound is used as a substrate in fluorogenic assays to measure protease activity. The cleavage of the peptide bond releases AMC, which fluoresces and can be quantitatively measured.
Biochemical Studies: It is used to study enzyme kinetics and inhibitor screening.
Medical Research: The compound is used in the development of diagnostic assays for diseases involving protease activity.
Industrial Applications: It is used in the production of biochemical reagents and kits for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC involves the cleavage of the peptide bond by proteases. This cleavage releases the AMC moiety, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.
Molecular Targets and Pathways
The primary molecular targets are proteases, which recognize and cleave the specific peptide sequence. The pathways involved include the enzymatic hydrolysis of the peptide bond, leading to the release of AMC.
Comparison with Similar Compounds
Similar Compounds
Ac-Gly-Gly-Asn-AMC: A similar compound without the tert-butyl and dimethyl groups.
Ac-tBu-Gly-tBu-Gly-Asn-AMC: A similar compound without the dimethyl group on the asparagine residue.
Ac-Gly-Gly-Asn(Me)2-Ala-AMC: A similar compound without the tert-butyl groups on the glycine residues.
Uniqueness
Ac-tBu-Gly-tBu-Gly-Asn(Me)2-Ala-AMC is unique due to its specific peptide sequence and the presence of both tert-butyl and dimethyl protecting groups. These modifications enhance its stability and specificity for certain proteases, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
3-[[2-[(2-acetamido-3,3-dimethylbutanoyl)amino]-3,3-dimethylbutanoyl]amino]-2,2-dimethyl-N'-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N6O8/c1-16-14-22(41)47-21-15-19(12-13-20(16)21)37-26(42)17(2)35-29(45)25(33(10,11)30(34)46)39-28(44)24(32(7,8)9)38-27(43)23(31(4,5)6)36-18(3)40/h12-15,17,23-25H,1-11H3,(H2,34,46)(H,35,45)(H,36,40)(H,37,42)(H,38,43)(H,39,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWGHGGONTPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B15094027.png)
![6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine](/img/structure/B15094034.png)
![Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-](/img/structure/B15094041.png)
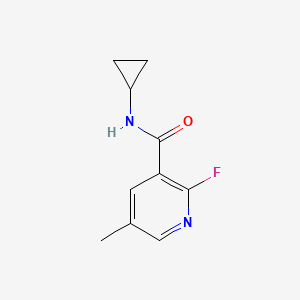
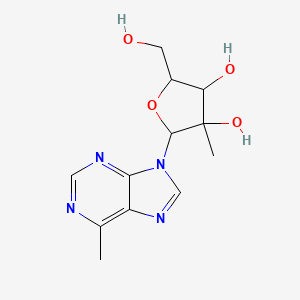
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
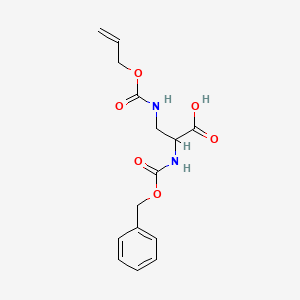
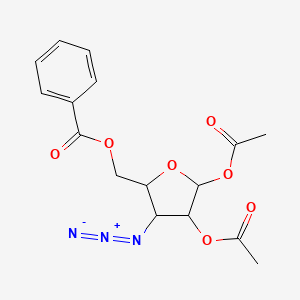
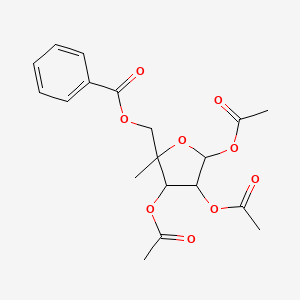
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
